(3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and a methylthio group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
The synthesis of (3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid typically involves the following steps:
Synthetic Routes: One common method involves the borylation of the corresponding aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the coupling process.
Industrial Production Methods: Industrial-scale production may involve continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
(3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium complexes).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid exerts its effects involves several key steps:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis.
Pathways Involved: In biological systems, boronic acids can inhibit enzymes by interacting with active site residues, thereby modulating enzyme activity.
Vergleich Mit ähnlichen Verbindungen
(3-Chloro-4-fluoro-5-(methylthio)phenyl)boronic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include (3-Chloro-4-fluorophenyl)boronic acid, (3-Fluoro-4-(methylthio)phenyl)boronic acid, and (3-Fluorophenyl)boronic acid .
Uniqueness: The presence of both chlorine and fluorine atoms, along with the methylthio group, imparts unique electronic and steric properties to the compound, enhancing its reactivity and selectivity in various chemical reactions .
Eigenschaften
Molekularformel |
C7H7BClFO2S |
---|---|
Molekulargewicht |
220.46 g/mol |
IUPAC-Name |
(3-chloro-4-fluoro-5-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BClFO2S/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,11-12H,1H3 |
InChI-Schlüssel |
LFEVBAVMFWOWIB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C(=C1)Cl)F)SC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.